2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Overview
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound. It is characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to an aniline moiety, which is further connected to a chlorophenyl acetamide structure. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a chlorinated aniline derivative, nitration followed by reduction can introduce the amino group.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.
Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Acylation: The final step involves acylation with 2-chlorophenyl acetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in intermediates.
Substitution: Halogen atoms (chlorine) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methoxyanilino)-N-(2-chlorophenyl)acetamide
- 2-(3-chloro-4-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
- 2-(3-chloro-4-methoxyanilino)-N-(2-methylphenyl)acetamide
Uniqueness
The unique combination of chloro, methoxy, and methylsulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific experiments or applications.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-24-15-8-7-11(9-13(15)18)20(25(2,22)23)10-16(21)19-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHWWMCFXCSJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360282 | |
Record name | 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6167-14-2 | |
Record name | 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.